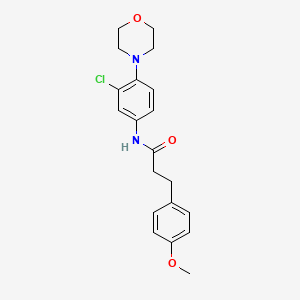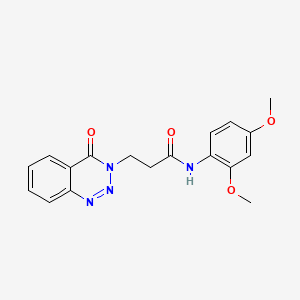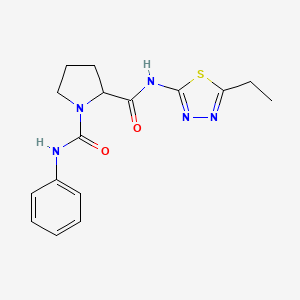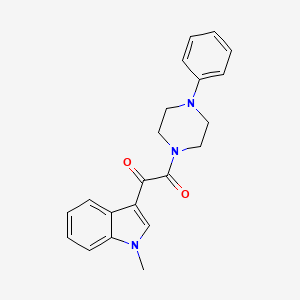![molecular formula C20H22ClNO2S B4418546 1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4418546.png)
1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride
Übersicht
Beschreibung
1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride, also known as TAK-220, is a selective antagonist of the chemokine receptor CCR5. This molecule is of great interest to researchers due to its potential use as a therapeutic agent for the treatment of HIV-1 infection. In
Wirkmechanismus
1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride is a selective antagonist of the chemokine receptor CCR5. This receptor is expressed on the surface of T cells and is a co-receptor for HIV-1 entry into host cells. By blocking the CCR5 receptor, this compound inhibits the entry of HIV-1 into host cells and thus prevents the spread of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the entry of HIV-1 into host cells and reduces the viral load in infected cells. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride is its selectivity for the CCR5 receptor. This specificity allows for targeted inhibition of HIV-1 entry into host cells without affecting other cellular processes. However, one limitation of this compound is its relatively low potency compared to other CCR5 antagonists. This may limit its effectiveness as a therapeutic agent for the treatment of HIV-1 infection.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride. One area of interest is the development of more potent CCR5 antagonists that can effectively inhibit HIV-1 entry into host cells. Another area of interest is the potential use of this compound in combination with other antiretroviral drugs for the treatment of HIV-1 infection. Finally, further research is needed to explore the potential use of this compound in the treatment of other diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
Conclusion:
In conclusion, this compound is a selective antagonist of the chemokine receptor CCR5 that has potential as a therapeutic agent for the treatment of HIV-1 infection. Its specificity for the CCR5 receptor allows for targeted inhibition of HIV-1 entry into host cells, and it has been shown to have a number of biochemical and physiological effects. While this compound has some limitations, further research is needed to explore its potential use in the treatment of other diseases and to develop more potent CCR5 antagonists for the treatment of HIV-1 infection.
Wissenschaftliche Forschungsanwendungen
1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride has been extensively studied for its potential use as a therapeutic agent for the treatment of HIV-1 infection. The chemokine receptor CCR5 is a co-receptor for HIV-1 entry into host cells, and this compound has been shown to inhibit this process. In addition, this compound has also been studied for its potential use in the treatment of other diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-phenyl-2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S.ClH/c22-20(17-5-2-1-3-6-17)14-21-13-16-8-10-18(11-9-16)23-15-19-7-4-12-24-19;/h1-12,20-22H,13-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLNNCVTVFGANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCC3=CC=CS3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4418503.png)


![N-[2-(dimethylamino)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4418515.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4418520.png)

![methyl 6-(2-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4418535.png)

![N-[4-(acetylamino)phenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4418548.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4418567.png)